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Hexamethylcyclotrisiloxane

Polymer synthesis Living anionic polymerization Polydimethylsiloxane

D3's strained six-membered ring enables 2–3 orders of magnitude faster anionic polymerization than D4/D5, with lower activation energy (11 vs 18.1 kcal/mol), establishing true living polymerization conditions for narrow-dispersity telechelic PDMS. This kinetic advantage is essential for microelectronics, biomedical devices, and precision elastomers where batch-to-batch molecular weight consistency is non-negotiable. D3 uniquely enables pulsed-PECVD flexible insulating coatings on implantable neural probes without methylene cross-links, and HFCVD films with tunable cross-link density via retained ring structures. Substituting D4 or D5 introduces unacceptable variability in reaction kinetics, molecular weight distribution, and film architecture.

Molecular Formula C6H18O3Si3
Molecular Weight 222.46 g/mol
CAS No. 541-05-9
Cat. No. B157284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylcyclotrisiloxane
CAS541-05-9
Synonyms2,2,4,4,6,6-Hexamethylcyclotrisiloxane;  Dimethylsiloxane Cyclic Trimer;  LS 8120;  SDK 10
Molecular FormulaC6H18O3Si3
Molecular Weight222.46 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C
InChIInChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3
InChIKeyHTDJPCNNEPUOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylcyclotrisiloxane (D3) CAS 541-05-9: Baseline Physicochemical and Procurement Profile


Hexamethylcyclotrisiloxane (D3, CAS 541-05-9) is a cyclic organosilicon trimer with molecular formula C₆H₁₈O₃Si₃ and molecular weight 222.46 g/mol . It exists as a white to off-white crystalline solid at ambient temperature (mp 50–66 °C) and exhibits a boiling point of 131–134 °C at atmospheric pressure . The compound possesses a strained six-membered ring containing three alternating silicon and oxygen atoms [1]. Key physicochemical identifiers include a vapor pressure of 11.6 ± 0.2 mmHg at 25 °C and a vapor density of 1 relative to air . Commercially, D3 is supplied as a ≥98% purity solid and is classified as a flammable solid (UN 1325, Flash Point 35 °C closed cup) requiring appropriate storage conditions .

Hexamethylcyclotrisiloxane (D3) Procurement: Why Generic Substitution with D4 or D5 Fails to Meet Performance Specifications


Cyclic volatile methyl siloxanes (cVMS) including D3, D4, and D5 share the same repeating dimethylsiloxane unit but differ fundamentally in ring size, physical state, and reactivity. D3 is a crystalline solid (mp 50–66 °C) whereas D4 and D5 are liquids (mp 17 °C and −44 °C respectively), a distinction that critically impacts formulation, handling, and vapor delivery in industrial processes [1]. More importantly, the six-membered ring of D3 possesses substantial ring strain absent in the eight-membered D4 or ten-membered D5 rings [2]. This strain manifests as a polymerization rate 2–3 orders of magnitude faster for D3 versus D4 and an activation energy 7.1 kcal mol⁻¹ lower [3]. Consequently, substituting D4 or D5 for D3 in anionic ring-opening polymerization processes compromises control over molecular weight distribution, reaction kinetics, and the ability to achieve living polymerization conditions [4]. For vapor deposition applications, D3 yields distinct film structures compared to D4 due to differing thermal decomposition pathways [5]. Substitution therefore introduces unacceptable variability in end-product performance.

Hexamethylcyclotrisiloxane (D3) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Anionic Ring-Opening Polymerization Rate: D3 vs. D4 Quantitative Kinetics

In anionic ring-opening polymerization initiated by hexapyrrolidinediphosphazenium hydroxide in toluene, D3 exhibits a specific polymerization rate 2–3 orders of magnitude higher than D4 [1]. The activation energy (Eₐ) for D3 polymerization is 11 kcal mol⁻¹ compared to 18.1 kcal mol⁻¹ for D4, a difference of 7.1 kcal mol⁻¹ that quantitatively reflects the increased ring strain of the six-membered D3 cycle [2]. This rate advantage is consistent across multiple initiation systems; in protic borate complex-initiated polymerization, D3 follows first-order kinetics with a rate constant substantially exceeding that of D4 under identical conditions [3].

Polymer synthesis Living anionic polymerization Polydimethylsiloxane

Vapor Pressure and Volatility: D3 vs. D4/D5 Quantitative Comparison

D3 exhibits a vapor pressure of 11.6 ± 0.2 mmHg at 25 °C . While directly comparable 25 °C vapor pressure data for D4 and D5 are less consistently reported in the literature, the boiling points at atmospheric pressure provide a clear volatility ranking: D3 boils at 131–134 °C, D4 at 175–176 °C, and D5 at 210 °C (or 101 °C at 20 mmHg) [1]. This ~40 °C difference in boiling point between D3 and D4 directly translates to higher room-temperature volatility for D3, a critical parameter for chemical vapor deposition (CVD) precursor selection where adequate vapor delivery without excessive heating is required [2].

Vapor deposition CVD precursor Volatility

Plasma-Enhanced CVD Film Flexibility: Pulsed vs. Continuous-Wave D3 Deposition

Thin films deposited from D3 via pulsed-PECVD exhibit markedly different mechanical properties compared to films deposited via continuous-wave (CW) PECVD from the same precursor. Wire coatings produced by pulsed-PECVD showed demonstrably greater flexibility than analogous coatings deposited by CW excitation [1]. Fourier transform infrared spectroscopy revealed that CW films contain methylene cross-linking units of the form Si(CH₂)ₙSi (n ≥ 1), whereas these carbon cross-links were not detectable in pulsed-PECVD films [2]. The absence of methylene cross-links in pulsed films correlates with retention of more precursor ring structure and reduced brittleness [3].

Thin films PECVD Biomaterials

Hot-Filament CVD Film Structure: D3 vs. D4 Precursor Comparison

In hot-filament chemical vapor deposition (HFCVD), films grown from D3 and D4 exhibit distinct structural incorporation. For both precursors, infrared, Raman, and NMR spectroscopies indicate incorporation of ring structures consisting of three siloxane units; however, the concentration of these three-unit ring structures is especially pronounced in films deposited from D3 compared to D4 [1]. Films grown from D4 show a greater degree of incorporation of linear, unstrained siloxane structures across the range of filament temperatures studied [2]. Both precursors enable high deposition rates (>1 μm/min) onto room-temperature substrates, but the resulting film architecture differs systematically [3].

HFCVD Organosilicon films Thin film deposition

Environmental Fate: Hydrolysis Half-Life and Sludge Sorption of D3 vs. D4/D5

Batch experiments studying hydrolysis and sorption of cyclic siloxanes in digested sludge reveal compound-specific behavior. The hydrolysis half-life of D3 at 55 °C is 0.07 ± 0.01 days, the shortest among D3, D4, D5, and D6, indicating the most rapid abiotic degradation under these conditions [1]. D3 also exhibits the lowest sorption affinity to digested sludge, with a LogKd value of 1.46 ± 0.95, compared to D5 which shows the greatest affinity (LogKd: 3.84 ± 3.42) [2]. Prediction modeling indicates volatilization is the major fate pathway for all siloxanes in anaerobic digestion [3].

Environmental fate Hydrolysis Wastewater treatment

Hexamethylcyclotrisiloxane (D3) CAS 541-05-9: Evidence-Based Optimal Application Scenarios


Living Anionic Polymerization for Narrow-Dispersity PDMS Synthesis

D3 is the monomer of choice for synthesizing poly(dimethylsiloxane) (PDMS) with controlled molecular weight and narrow dispersity (Đ). The 2–3 order-of-magnitude faster polymerization rate compared to D4 and the lower activation energy (11 vs. 18.1 kcal mol⁻¹) enable living anionic polymerization conditions that suppress backbiting and cyclics formation [1]. This process is essential for producing telechelic PDMS for microelectronics, biomedical devices, and precision elastomers where batch-to-batch consistency is non-negotiable.

Pulsed-PECVD of Flexible Insulating Coatings for Implantable Medical Devices

D3 is uniquely suited for pulsed plasma-enhanced chemical vapor deposition (pulsed-PECVD) of conformal, flexible insulating coatings on implantable devices such as neural probes and wire electrodes. The pulsed excitation mode yields films without methylene cross-links, resulting in greater flexibility compared to continuous-wave deposition from the same precursor [2]. This flexibility minimizes mechanical stress on surrounding tissue, a critical requirement for long-term implantable biomaterials [3].

Hot-Filament CVD for High-Rate Organosilicon Film Deposition with Controlled Ring Retention

D3 enables high-rate (>1 μm/min) hot-filament chemical vapor deposition (HFCVD) of organosilicon films onto room-temperature substrates. Compared to D4, D3-derived films exhibit a higher concentration of retained three-siloxane-unit ring structures, providing a tunable parameter for controlling film cross-link density and mechanical properties [4]. This application is relevant for protective coatings, dielectric layers, and surface modification where thermal budget constraints preclude high-temperature processing.

Atmospheric Chemistry Research on Cyclic Volatile Methyl Siloxanes

D3 serves as a key model compound for investigating the atmospheric oxidation chemistry of cyclic volatile methyl siloxanes (cVMS). Studies show that D3 oxidation product identity changes as a function of peroxy radical fate, whereas D4 and D5 oxidation product profiles remain largely constant under varying atmospheric conditions . This distinct behavior makes D3 an essential reference standard for environmental fate studies and regulatory risk assessments of cVMS compounds.

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